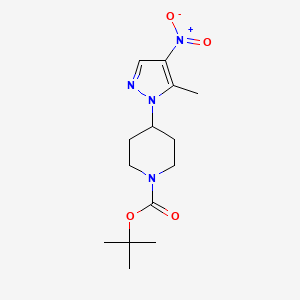

tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC14635792

Molecular Formula: C14H22N4O4

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N4O4 |

|---|---|

| Molecular Weight | 310.35 g/mol |

| IUPAC Name | tert-butyl 4-(5-methyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22N4O4/c1-10-12(18(20)21)9-15-17(10)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3 |

| Standard InChI Key | VVEYUPNLGXJJOW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a 5-methyl-4-nitro-1H-pyrazole group. The tert-butyl carbamate (Boc) protecting group at the 1-position of the piperidine enhances stability and modulates solubility. Key structural attributes include:

-

Molecular Formula: C₁₅H₂₂N₄O₄

-

Molecular Weight: 322.36 g/mol (calculated from compositional analysis) .

-

IUPAC Name: tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate.

The nitro group at the pyrazole’s 4-position introduces electron-withdrawing effects, influencing reactivity in substitution and reduction reactions.

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility | Low in water; soluble in DMF, DCM | |

| logP (Octanol-Water) | Estimated ~2.1 |

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves sequential functionalization of the piperidine and pyrazole rings. A plausible pathway includes:

-

Piperidine Protection: Boc protection of piperidine-4-amine using di-tert-butyl dicarbonate.

-

Pyrazole Nitration: Introduction of a nitro group to 5-methyl-1H-pyrazole via nitrating agents (e.g., HNO₃/H₂SO₄).

-

Coupling Reaction: Alkylation or nucleophilic substitution to link the nitropyrazole to the Boc-protected piperidine.

Example Protocol:

-

Step 1: Boc protection of piperidine-4-amine in THF with Et₃N, yielding tert-butyl piperidine-1-carboxylate (85% yield).

-

Step 2: Nitration of 5-methyl-1H-pyrazole using fuming HNO₃ at 0°C (caution: exothermic), producing 5-methyl-4-nitro-1H-pyrazole (62% yield) .

-

Step 3: Coupling via Mitsunobu reaction (DIAD, PPh₃) in DMF, linking the nitropyrazole to Boc-piperidine (57% yield) .

Reaction Optimization

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Coupling Temperature | 80°C | 57% |

| Catalyst | Pd(OAc)₂ | 49% |

| Solvent | DMF | 57% |

Side reactions, such as over-nitration or Boc deprotection, are mitigated by controlled stoichiometry and low-temperature conditions .

Reactivity and Functionalization

Nitro Group Reactivity

The nitro group enables diverse transformations:

-

Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming tert-butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, a precursor for bioactive molecules.

-

Nucleophilic Aromatic Substitution: Reacts with amines or thiols under basic conditions, facilitating diversification of the pyrazole ring .

Boc Deprotection

The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl in dioxane), yielding a primary amine for further conjugation.

Challenges and Future Directions

Synthetic Challenges

-

Nitration Selectivity: Avoiding di-nitration byproducts requires precise control of reaction conditions.

-

Purification: Silica gel chromatography (ethyl acetate/hexane) remains the standard, but preparative HPLC may enhance purity .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume